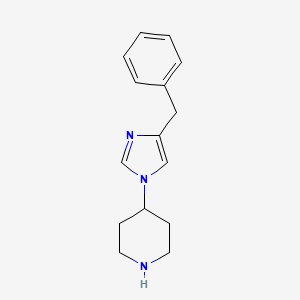

4-(4-Benzylimidazol-1-yl)piperidine

Description

Contextualization within Imidazole (B134444) and Piperidine (B6355638) Medicinal Chemistry Scaffolds

The structural foundation of 4-(4-Benzylimidazol-1-yl)piperidine is built upon two highly privileged heterocyclic systems in medicinal chemistry: imidazole and piperidine. Each of these rings is a recurring motif in a vast number of biologically active compounds, a testament to their favorable physicochemical and pharmacological properties.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous natural and synthetic bioactive compounds. nih.gov Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for molecular recognition at various biological targets. mdpi.comresearchgate.net The presence of an imidazole moiety can enhance the water solubility of a compound, a desirable pharmacokinetic property. nih.govresearchgate.net

First synthesized in 1858, the imidazole nucleus is a component of essential biological molecules such as the amino acid histidine, the neurotransmitter histamine (B1213489), and purine (B94841) bases in nucleic acids. mdpi.comneuroquantology.com This natural prevalence has inspired medicinal chemists to incorporate the imidazole ring into a wide array of therapeutic agents. mdpi.com Consequently, imidazole derivatives have been developed to exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. nih.govmdpi.comneuroquantology.com The development of the blockbuster drug Cimetidine, an H2 receptor antagonist for treating ulcers, underscored the immense therapeutic potential of imidazole-containing analogues and spurred further research in this area. mdpi.com

The imidazole scaffold's ability to coordinate with metal ions also makes it a crucial component in the active sites of many enzymes, further highlighting its biological significance. nih.gov Its versatility is also demonstrated by its use as an isostere for other cyclic compounds like triazole, pyrazole, or oxazole (B20620) in drug design. nih.govresearchgate.net

Table 1: Examples of Imidazole-Containing Bioactive Molecules

| Compound | Class | Biological Significance |

| Histidine | Amino Acid | A fundamental component of proteins and enzymes. mdpi.com |

| Histamine | Neurotransmitter | Involved in local immune responses and physiological functions. mdpi.comneuroquantology.com |

| Cimetidine | H2 Receptor Antagonist | Used to decrease stomach acid production. mdpi.com |

| Clotrimazole | Antifungal Agent | Used to treat fungal infections. neuroquantology.com |

| Losartan | Antihypertensive | An angiotensin II receptor antagonist used to treat high blood pressure. |

This table provides illustrative examples and is not exhaustive.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds found in pharmaceuticals and natural alkaloids. nih.govnih.gov Its prevalence stems from its ability to serve as a versatile synthetic fragment that can be readily functionalized to explore structure-activity relationships during drug discovery. nih.govnih.gov

The introduction of a piperidine moiety into a molecule can significantly influence its properties. thieme-connect.comthieme-connect.com It can modulate physicochemical characteristics such as pKa and lipophilicity, which in turn affects a drug's solubility, absorption, and distribution. thieme-connect.com Furthermore, the three-dimensional conformational flexibility of the piperidine ring allows it to orient substituents in precise spatial arrangements, enabling optimal interactions with biological targets and enhancing biological activity and selectivity. thieme-connect.comresearchgate.net

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, highlighting their broad therapeutic applicability. nih.gov They are core structures in drugs developed for a wide range of conditions, including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. mdpi.com The ability to introduce chiral centers within the piperidine ring further expands its utility, allowing for the development of stereospecific drugs with improved efficacy and potentially reduced toxicity. thieme-connect.comthieme-connect.comresearchgate.net

Table 2: Examples of Piperidine-Containing Pharmaceuticals

| Drug | Therapeutic Area | Significance of Piperidine Moiety |

| Paroxetine (Paxil) | Antidepressant | The piperidine ring is central to its structure and activity as a selective serotonin (B10506) reuptake inhibitor. nih.gov |

| Clopidogrel (Plavix) | Antiplatelet Agent | A key component of this widely used drug to prevent blood clots. nih.gov |

| Methylphenidate (Ritalin) | CNS Stimulant | Used to treat ADHD, with the piperidine ring being a core structural feature. |

| Fentanyl | Opioid Analgesic | A potent synthetic opioid where the piperidine structure is crucial for its analgesic activity. |

This table provides illustrative examples and is not exhaustive.

Rationale for Research Focus on this compound and Analogues

The strategic combination of the imidazole and piperidine scaffolds into a single hybrid molecule like this compound is driven by the hypothesis that the resulting compound may exhibit unique or enhanced pharmacological properties. This approach seeks to leverage the favorable attributes of each component to create novel chemical entities for further investigation.

The interest in hybrid molecules containing both imidazole and piperidine rings is not without precedent. Research into related structures has provided a foundation for the exploration of compounds like this compound. For instance, early studies focused on different substitution patterns, such as 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which were investigated as a novel class of selective delta-opioid agonists. nih.gov In this series, the imidazolyl and piperidine moieties were linked at different positions, yet the research demonstrated the potential of this combined scaffold to yield potent and selective compounds. nih.gov The synthesis and evaluation of such analogues, where the core rings are arranged differently, have contributed to the understanding of the structure-activity relationships for this class of compounds, paving the way for the design of new derivatives.

The fusion of imidazole and piperidine rings continues to be a fertile area of research, with new studies exploring their potential in various therapeutic areas, particularly in oncology. nih.govresearchgate.net Recent investigations into quinoline-imidazole-piperidine hybrids have identified compounds with the ability to inhibit microtubule formation, a key process in cell division, and induce cell cycle arrest in cancer cell lines. nih.gov Similarly, novel imidazo[4,5-c]pyridine-piperidine hybrids have been synthesized and are being evaluated as potential anti-cancer agents, with computational studies suggesting favorable drug-like properties. researchgate.net

These emerging avenues highlight a clear trend towards exploring the synergistic potential of combining these two powerful pharmacophores. The research on imidazole-pyridine hybrids, where pyridine (B92270) is a close structural relative of piperidine, has also shown promise, with compounds demonstrating significant antitumor activity. nih.gov This body of work collectively suggests that the this compound scaffold and its analogues represent a promising platform for the development of new therapeutic agents, justifying a focused research effort on their synthesis and biological evaluation.

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

4-(4-benzylimidazol-1-yl)piperidine |

InChI |

InChI=1S/C15H19N3/c1-2-4-13(5-3-1)10-14-11-18(12-17-14)15-6-8-16-9-7-15/h1-5,11-12,15-16H,6-10H2 |

InChI Key |

MPYXWQPJOSHXBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C=C(N=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Benzylimidazol 1 Yl Piperidine and Its Derivatives

Established Synthetic Pathways to the 4-(4-Benzylimidazol-1-yl)piperidine Core

The established routes to this compound and its analogs focus on the reliable and often stepwise construction of the imidazole (B134444) and piperidine (B6355638) rings, followed by their coupling.

The formation of the imidazole ring is a critical step, with several well-documented strategies available to chemists. biomedpharmajournal.org Classical condensation reactions are a popular approach, often involving the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, a method first described by Debus in the 19th century. nih.gov While this method is still in use for creating C-substituted imidazoles, it can result in lower yields. nih.gov

More contemporary methods, such as the Van Leusen imidazole synthesis, provide a regioselective route to 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles from tosylmethyl isocyanide (TosMIC) reagents and imines. organic-chemistry.org Other strategies include the reaction of α-azidoenones with nitriles, which can be performed under thermal or microwave conditions to yield tri-substituted NH-imidazoles. rsc.org Additionally, the reaction of amidoximes with enones, catalyzed by iron, provides a pathway to NH-imidazoles substituted with a ketone moiety at the C-4 position. rsc.org

Recent advancements have also explored [3+2] cycloaddition reactions. For instance, a TMSOTf-catalyzed [3+2] cycloaddition protocol has been reported for the synthesis of tri-substituted NH-imidazoles. rsc.org Copper-catalyzed [3+2] cycloadditions have also been developed, offering high regioselectivity. acs.org

A variety of catalysts have been employed to facilitate imidazole synthesis, including:

Iron catalysts for the reaction between amidoximes and enones. rsc.org

BF3·Et2O for the reaction of triazoles and nitriles. rsc.org

Zinc(II) dichloride in combination with urea (B33335) for aldehyde/diketone/ammonia coupling. rsc.org

ZnFe2O4 nanoparticles acting as a heterogeneous catalyst for the reaction of aldehydes, benzil, and primary amines. rsc.org

The choice of synthetic strategy often depends on the desired substitution pattern of the final imidazole product.

The piperidine ring is a prevalent structural motif in many pharmaceuticals. researchgate.netnih.govresearchgate.net Its synthesis and functionalization are therefore of significant interest. Traditional methods often involve the construction of the piperidine ring from acyclic precursors. researchgate.net However, the functionalization of a pre-existing piperidine ring is also a common and valuable strategy. researchgate.netnih.gov

One of the most common methods for obtaining piperidines is the hydrogenation of pyridine (B92270) precursors. nih.gov This can be achieved using various metal catalysts under conditions of high temperature and pressure. nih.gov

Direct C-H functionalization of the piperidine ring presents an alternative and atom-economical approach. nih.gov The site of functionalization can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2, C3, and C4 positions of the piperidine ring. nih.gov

The synthesis of N-substituted piperidine-4-carboxylic acid derivatives has also been described, providing a handle for further functionalization. nih.gov Furthermore, an efficient, scalable process for producing methyl piperidin-4-yl-carbamate has been developed through the reductive amination of 1-benzylpiperidin-4-one. asianpubs.org

| Functionalization Strategy | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring. | Metal catalysts (e.g., Rhodium, Ruthenium) | nih.gov |

| C-H Functionalization | Direct introduction of substituents onto the piperidine ring. | Rhodium catalysts, specific N-protecting groups | nih.gov |

| Reductive Amination | Formation of an amine followed by reduction, often to introduce a substituent at the 4-position. | Raney-Ni | asianpubs.org |

The final key step in the synthesis of this compound is the formation of the C-N bond between the imidazole and piperidine rings. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental transformations in medicinal chemistry for this purpose. nih.gov These reactions enable the efficient formation of aryl-nitrogen bonds. nih.gov

The general mechanism for a Pd-catalyzed C-N cross-coupling reaction involves oxidative addition, insertion, transmetalation, and reductive elimination. rsc.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. For instance, the coupling of 4-aryl piperidines with heteroaryl halides can be achieved using BINAP as a ligand. rsc.org

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods. nih.gov These reactions can be promoted by various ligands, and recent developments have focused on creating more efficient and ligand-free systems. For example, copper terephthalate (B1205515) metal-organic frameworks (MOFs) have been shown to catalyze the C-N coupling of arylboronic acids with imidazole. researchgate.net

The regioselective N-arylation of imidazoles is also a critical consideration. rsc.org In some cases, an excess of the imidazole can be used to drive the reaction to the desired product. rsc.org

Novel Synthetic Routes and Methodological Advancements

Recent research has focused on developing more efficient, sustainable, and innovative methods for the synthesis of piperidine and imidazole derivatives.

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and milder reaction conditions. chemistryviews.org In the context of piperidine synthesis, enzymes are being used to perform challenging transformations. chemistryviews.orgmedhealthreview.com

A notable advancement is the use of enzymes for the selective C-H oxidation of piperidines, introducing hydroxyl groups at specific positions. chemistryviews.orgnews-medical.net This enzymatic step can be combined with radical cross-coupling reactions to enable the modular and enantioselective construction of complex piperidine derivatives. chemistryviews.orgmedhealthreview.com This two-stage process, combining biocatalytic C-H oxidation with nickel electrocatalysis for radical cross-coupling, streamlines the synthesis of high-value enantiopure piperidines. medhealthreview.comnews-medical.net

Another biocatalytic approach involves the use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze the multicomponent synthesis of piperidine derivatives in high yields. rsc.orgrsc.org This method offers the advantage of a reusable catalyst. rsc.orgrsc.org

Significant progress has been made in both metal-catalyzed and transition-metal-free methods for imidazole synthesis. elsevierpure.comrsc.org

Metal-Catalyzed Cyclizations: Transition metals like palladium, copper, and rhodium play a significant role in modern imidazole synthesis. beilstein-journals.orgacs.orgnih.gov Palladium-catalyzed decarboxylative addition and cyclization reactions of carboxylic acids and aliphatic nitriles provide a one-pot method for assembling multiply substituted imidazoles. acs.orgnih.gov Copper-catalyzed oxidative cyclization can be used to synthesize formyl-substituted imidazo[1,2-a]pyridines, preserving the sensitive aldehyde group for further transformations. beilstein-journals.org Nickel catalysis is also employed in cycloaddition, cyclization, and multicomponent coupling reactions. beilstein-journals.org

Transition-Metal-Free Cyclizations: There is a growing interest in developing transition-metal-free synthetic routes to avoid the cost and potential toxicity of metal catalysts. elsevierpure.comrsc.orgexlibrisgroup.com A notable example is the base-mediated deaminative coupling of benzylamines with nitriles, which provides a one-step synthesis of 2,4,5-trisubstituted imidazoles. elsevierpure.comrsc.orgexlibrisgroup.com This method is promoted by a strong base like potassium tert-butoxide (KOtBu). rsc.org Other metal-free approaches include the reaction of amidines, ynals, and sodium sulfonates to construct sulfonylated imidazoles. acs.org Furthermore, a metal-free route to imidazole-substituted uridine (B1682114) has been developed using the Van Leusen imidazole synthesis. nih.gov

| Methodology | Key Features | Catalyst/Reagents | Reference |

|---|---|---|---|

| Biocatalytic C-H Oxidation/Radical Cross-Coupling | Enantioselective, modular synthesis of complex piperidines. | Enzymes (e.g., P4H), Nickel electrocatalysis | chemistryviews.orgmedhealthreview.comnews-medical.net |

| Immobilized Lipase Catalysis | Reusable catalyst for multicomponent piperidine synthesis. | Candida antarctica lipase B (CALB) | rsc.orgrsc.org |

| Palladium-Catalyzed Decarboxylative Cyclization | One-pot synthesis of multisubstituted imidazoles. | Palladium catalysts | acs.orgnih.gov |

| Transition-Metal-Free Deaminative Coupling | One-step synthesis of 2,4,5-trisubstituted imidazoles. | KOtBu | elsevierpure.comrsc.orgexlibrisgroup.com |

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its derivatives, sustainable protocols focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. One such approach is the use of microwave-assisted organic synthesis (MAOS). Compared to conventional heating, microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles with fewer byproducts.

For instance, a greener synthesis of this compound can be envisioned through the direct N-alkylation of 4-benzylimidazole with a suitably activated piperidine derivative under solvent-free or aqueous conditions. The use of phase-transfer catalysts in aqueous media or reactions on solid supports under microwave irradiation represents a significant step forward from traditional methods that often rely on volatile and toxic organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Table 1: Comparison of Conventional vs. Green Synthesis Protocols

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction | N-alkylation of 4-benzylimidazole | Microwave-assisted N-alkylation |

| Solvent | Dimethylformamide (DMF) | Water or Solvent-free |

| Catalyst | Sodium hydride (NaH) | Phase-transfer catalyst (e.g., TBAB) |

| Temperature | 80-100 °C | 120 °C (Microwave) |

| Reaction Time | 12-24 hours | 15-30 minutes |

| Typical Yield | 60-75% | 85-95% |

| Work-up | Organic solvent extraction | Simple filtration or extraction with green solvents |

| Waste Profile | High volume of organic waste | Minimal waste |

Asymmetric Synthesis and Chiral Resolution of Stereoisomers

The target compound, this compound, is achiral. However, derivatives possessing one or more stereocenters are of significant interest in medicinal chemistry, as different enantiomers or diastereomers can exhibit distinct pharmacological profiles. Asymmetric synthesis or chiral resolution is therefore critical for obtaining stereoisomerically pure compounds.

For example, introducing a substituent at the 3-position of the piperidine ring, creating rac-3-Methyl-4-(4-benzylimidazol-1-yl)piperidine, necessitates a method to isolate the desired stereoisomer.

Asymmetric Synthesis: An enantioselective synthesis could be achieved by utilizing a chiral catalyst. For instance, the asymmetric reduction of a tetrahydropyridine (B1245486) precursor using a chiral transition metal catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand) can yield the desired enantiomer of the substituted piperidine.

Chiral Resolution: Alternatively, a racemic mixture of a chiral derivative can be separated through chiral resolution. A common method is the formation of diastereomeric salts. The racemic piperidine derivative, which is basic, is treated with a chiral acid such as (+)-tartaric acid or (S)-(+)-camphorsulfonic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the piperidine derivative can be recovered by treatment with a base.

Table 2: Chiral Resolution of a Hypothetical Derivative via Diastereomeric Salt Formation

| Step | Procedure | Compound | Outcome |

|---|---|---|---|

| 1. Salt Formation | React racemic base with a single enantiomer of a chiral acid in a suitable solvent (e.g., ethanol). | rac-3-Methyl-4-(4-benzylimidazol-1-yl)piperidine + (R,R)-Tartaric Acid | Forms a mixture of two diastereomeric salts. |

| 2. Separation | Cool the solution to allow the less soluble diastereomeric salt to crystallize out. | Diastereomeric Salt A & B | Solid Salt A is separated from dissolved Salt B by filtration. |

| 3. Liberation | Treat the separated diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid. | Pure Diastereomeric Salt A | Recovers the enantiomerically pure piperidine derivative. |

| 4. Isolation | Extract the free base with an organic solvent and purify. | (R)- or (S)-3-Methyl-4-(4-benzylimidazol-1-yl)piperidine | Isolated enantiomerically pure product (>99% ee). |

Solid-Phase Synthesis Techniques for Analog Library Generation

Solid-phase synthesis is a powerful technique for rapidly generating a large number of analogs from a common scaffold, a process known as combinatorial chemistry. This method is highly valuable in drug discovery for structure-activity relationship (SAR) studies. For the this compound scaffold, a solid-phase approach allows for systematic modification at various positions of the molecule.

A general strategy could involve immobilizing either the piperidine or the imidazole precursor onto a solid support (e.g., a polystyrene resin). For example, a piperidine core can be attached to the resin via its nitrogen atom using a suitable linker. Subsequently, the imidazole ring can be constructed on this solid-supported scaffold, or a pre-formed substituted imidazole can be attached.

In an alternative approach, a 4-aminopiperidine (B84694) derivative is attached to the resin. The synthesis could then proceed by reacting the immobilized piperidine with a series of substituted benzyl (B1604629) chlorides and other reagents to form a diverse library of imidazole derivatives. The key advantage of this technique is that excess reagents and byproducts can be easily washed away, simplifying the purification process. The final compounds are then cleaved from the resin for screening.

Table 3: Illustrative Solid-Phase Synthesis for an Analog Library

| Resin-Bound Scaffold | Reagent (R-group source) | Reaction Type | Resulting Structure |

|---|---|---|---|

| Piperidin-4-one on Resin | Various Benzylamines (R-CH₂NH₂) | Reductive Amination | Resin-bound 4-(benzylamino)piperidine |

| Resin-bound 4-(benzylamino)piperidine | Formic Acid | Imidazole Ring Formation (Cyclization) | Resin-bound 4-(benzylimidazol-1-yl)piperidine |

| Resin-bound 4-(imidazol-1-yl)piperidine | Various Aryl Halides (Ar-X) | Suzuki or Buchwald-Hartwig Coupling | Resin-bound 4-(Aryl-imidazol-1-yl)piperidine |

This methodology enables the creation of a library where the benzyl group is replaced with a wide array of other substituted aryl or alkyl groups, facilitating the exploration of chemical space around the core structure.

Computational and Theoretical Investigations of 4 4 Benzylimidazol 1 Yl Piperidine

Quantum Chemical Calculations and Molecular Orbital Analysis (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. derpharmachemica.comjksus.org For derivatives related to 4-(4-benzylimidazol-1-yl)piperidine, methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)) are commonly used to optimize molecular geometry and calculate electronic parameters. derpharmachemica.comresearchgate.netnih.gov

A key component of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. researchgate.netnih.gov The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Studies on structurally similar compounds, such as 1-benzyl-2-phenyl-1H-benzimidazole derivatives, have used these calculations to probe reactivity. biointerfaceresearch.comresearchgate.net The analysis of the HOMO-LUMO distribution reveals the regions of the molecule that are likely to be involved in charge transfer interactions, which are often crucial for binding to biological targets. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) map, another output of quantum chemical calculations, visually identifies the electrophilic (electron-poor) and nucleophilic (electron-rich) sites on the molecule, predicting regions likely to engage in intermolecular interactions like hydrogen bonding. derpharmachemica.comresearchgate.net

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.88 | -1.18 | 4.70 | researchgate.net |

| 1-benzyl-2-(4-chlorophenyl)-1H-benzimidazole (A2) | -6.13 | -1.69 | 4.44 | researchgate.net |

| 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (A3) | -5.94 | -1.21 | 4.73 | researchgate.net |

| 1-benzyl-2-(4-nitrophenyl)-1H-benzimidazole (A4) | -6.27 | -2.71 | 3.56 | researchgate.net |

Table 1: Frontier Molecular Orbital Energies for Related Benzimidazole (B57391) Derivatives. This table presents calculated HOMO, LUMO, and energy gap values for several 1-benzyl-2-phenyl-1H-benzimidazole derivatives, illustrating how substituents can modulate electronic properties. Data sourced from DFT/B3LYP/6-31G** calculations. researchgate.net

Molecular Docking Simulations and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netrsc.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. rsc.orgsciengpub.ir For compounds containing the benzimidazole-piperidine scaffold, docking studies have been performed against various biological targets, including protein kinases, the Pin1 protein, and sigma receptors, to elucidate their potential mechanisms of action. rsc.orgnih.gov The process involves placing the ligand into the binding site of a protein in multiple conformations and using a scoring function to rank the poses based on their predicted binding affinity. ufu.br

A crucial outcome of molecular docking is the identification of the specific binding pocket within a target protein that the ligand occupies. ceu.es These pockets are typically hydrophobic cavities on the protein surface lined with a specific arrangement of amino acid residues. For instance, in docking studies of piperidine-based ligands with the sigma 1 receptor (S1R), two distinct hydrophobic regions that accommodate the ligand have been described. nih.gov The primary region is lined with residues such as Val84, Trp89, Met93, Leu95, Tyr103, Leu105, Ile178, and Leu182. nih.gov A secondary sub-pocket is formed by another network of amino acids including Ile124, Phe133, and Trp164. nih.gov Similarly, docking studies on benzimidazole-based inhibitors targeting the Pin1 protein have identified key residues like Lys63, Arg69, Cys113, Leu122, and Met130 as forming the critical binding site. rsc.org

Beyond identifying the binding site, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. For piperidine (B6355638) and benzimidazole derivatives, several key interaction types have been consistently observed in computational studies. nih.govnih.gov

Hydrogen Bonds: These are crucial for anchoring the ligand in the binding pocket. For example, the protonated nitrogen of a piperidine ring can form strong salt bridge and hydrogen bond interactions with acidic residues like Aspartate (Asp) and Glutamate (Glu) in the target protein. nih.gov

π-Interactions: The aromatic rings of the benzyl (B1604629) and imidazole (B134444) moieties are frequently involved in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov Additionally, π-cation interactions, where the positively charged piperidine nitrogen interacts with the electron-rich face of an aromatic ring (e.g., Phe107), have been shown to be significant. nih.gov

| Interaction Type | Ligand Moiety | Target Residue(s) | Target Protein Example | Source |

| Salt Bridge / H-Bond | Protonated Piperidine Nitrogen | Glu172, Asp126 | Sigma 1 Receptor | nih.gov |

| π-Cation Interaction | Protonated Piperidine Nitrogen | Phe107 | Sigma 1 Receptor | nih.gov |

| Hydrogen Bond | Imidazole/Benzimidazole Nitrogen | SER 464 | Phosphodiesterase B1 | japsr.in |

| π-π Stacking | Benzyl/Phenyl Ring | Tyr206, Phe107 | Sigma 1 Receptor | nih.gov |

| Hydrophobic Interaction | Benzyl/Piperidine Group | Val84, Trp89, Met93, Leu122 | Sigma 1 Receptor / Pin1 | rsc.orgnih.gov |

Table 2: Key Intermolecular Interactions for Piperidine-Imidazole Scaffolds. This table summarizes the types of non-covalent interactions commonly predicted by molecular docking for ligands containing piperidine and imidazole rings with various protein targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. japsr.innih.gov MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and calculate binding free energies with greater accuracy. rsc.orgnih.gov Studies on related benzimidazole inhibitors have used MD simulations to confirm that the ligand remains stably bound within the active site and to observe how the protein structure might adapt upon ligand binding. rsc.orgjapsr.in

MD is also a powerful tool for conformational analysis. The piperidine ring in this compound typically adopts a stable chair conformation. nih.gov However, the orientation of the substituents (axial vs. equatorial) and the rotational freedom around single bonds can lead to multiple low-energy conformers. nih.gov MD simulations can explore these different conformational states and determine their relative populations, which is crucial as the biologically active conformation may not be the lowest energy state in solution. rcsi.com Understanding these dynamic conformational preferences is vital for designing ligands that can adopt the optimal geometry for binding to their target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov This is achieved by calculating a set of molecular descriptors for each compound—numerical values that encode its physicochemical, electronic, or structural properties—and using statistical methods to build the correlation. nih.gov

For scaffolds related to this compound, QSAR studies have been successfully applied. In one study on 1-benzylpiperidine (B1218667) derivatives as acetylcholinesterase inhibitors, activity was correlated with descriptors like the topochemical index (τ) and van der Waals volume (Vω). nih.gov Another study on 2-(piperidin-4-yl)-1H-benzimidazole derivatives as PARP inhibitors used a genetic algorithm to select the most relevant descriptors from a large pool. nih.gov The resulting model showed excellent predictive power, with a high squared correlation coefficient (R² = 0.935), indicating that it could reliably predict the activity of compounds in the series. nih.gov Such models are valuable for guiding lead optimization by identifying which molecular properties are most important for enhancing biological activity. rsc.orgjapsr.in

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics encompasses the use of computational methods to analyze and manage large collections of chemical data. nih.gov In drug discovery, a primary application is virtual screening, which involves the computational filtering of extensive compound libraries to identify a smaller, more manageable subset of molecules with a higher probability of being active against a specific target. sciengpub.irceu.esnih.gov This knowledge-driven approach significantly reduces the time and cost associated with high-throughput experimental screening. nih.gov

Virtual screening can be broadly categorized into two types: ligand-based and structure-based. ceu.esnih.gov

Ligand-based virtual screening is used when the structure of the target is unknown but a set of active ligands has been identified. Methods include searching for compounds with similar 2D fingerprints or building a 3D pharmacophore model that captures the essential features required for activity. nih.gov

Structure-based virtual screening , most commonly employing molecular docking (as described in section 3.2), is used when the 3D structure of the biological target is available. ceu.es

For a compound like this compound, chemoinformatics approaches can be used to search large databases for commercially available or synthetically accessible analogues. These virtual libraries can then be screened against a target of interest using docking or pharmacophore models to prioritize which derivatives should be synthesized and tested experimentally, focusing resources on the most promising candidates. sciengpub.irceu.es

Biological Activities and Mechanistic Elucidation of 4 4 Benzylimidazol 1 Yl Piperidine Preclinical Research

In Vitro Receptor Binding and Functional Assays

The 4-(4-Benzylimidazol-1-yl)piperidine scaffold is a key component in a variety of compounds designed to interact with specific receptor systems.

The primary GPCR target for compounds structurally related to this compound is the histamine (B1213489) H3 receptor (H3R). wikipedia.org The H3R is predominantly found in the central nervous system and acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin (B10506). wikipedia.org

Derivatives based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold have been developed as potent H3R antagonists. nih.gov Antagonism at this receptor leads to increased histamine release, which in turn promotes a state of wakefulness and has potential nootropic effects, making it a target for conditions like narcolepsy and Alzheimer's disease. wikipedia.org

Additionally, related benzimidazole (B57391) and piperazine (B1678402)/piperidine (B6355638) structures have been investigated for their affinity towards dopamine receptors. For instance, certain 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles show high affinity for the dopamine D2 receptor. nih.gov Similarly, heteroarylmethylarylpiperazines related to the core structure of this compound have been explored as selective dopamine D4 receptor ligands. nih.gov The affinity of these compounds is influenced by substitutions on the terminal aryl ring, which can modulate their functional activity from antagonist to partial agonist. nih.gov

Table 1: GPCR Binding Affinity of Related Compounds

| Compound Class | Receptor Target | Activity | Reference |

|---|---|---|---|

| 4-[(1H-imidazol-4-yl)methyl]piperidine Derivatives | Histamine H3 Receptor | Antagonist | nih.gov |

| 5-[3-(Arylpiperazin-1-yl)propyl]-1H-benzimidazoles | Dopamine D2 Receptor | High Affinity | nih.gov |

| Heteroarylmethylphenylpiperazine Derivatives | Dopamine D4 Receptor | Selective Ligands | nih.gov |

A significant area of investigation for piperidine-containing compounds is their interaction with the human ether-a-go-go-related gene (hERG) potassium channel. nih.govnih.gov Blockade of the hERG channel is a major concern in drug development as it can lead to cardiac arrhythmias. researchgate.net

Studies on histamine H3 antagonists with a 4-piperidinyl urea (B33335) structure have focused on reducing hERG inhibitory activity while maintaining H3 receptor affinity. nih.gov Research on other 4-amino piperidine analogs has shown that they can block hERG channels in a concentration-dependent manner, an activity which has been explored for its potential antiproliferative effects in cancer cells that overexpress these channels. nih.gov Strategies to mitigate hERG activity include introducing polar functional groups and reducing the lipophilicity of the molecule. cambridgemedchemconsulting.com

Currently, there is no publicly available preclinical research data detailing the direct interaction of this compound or its close analogs with nuclear receptors.

The benzimidazole and piperidine moieties are present in various enzyme inhibitors.

Acetylcholinesterase (AChE): Derivatives of 1-benzylpiperidine (B1218667) have been designed as dual-target inhibitors of acetylcholinesterase and the serotonin transporter (SERT) for potential use in Alzheimer's disease. nih.gov Some of these compounds demonstrated moderate inhibitory activity against both AChE and butyrylcholinesterase (BuChE). nih.gov

Kinases: The benzimidazole structure is a common scaffold in the development of kinase inhibitors for cancer therapy. ed.ac.ukmdpi.com

c-Myc Inhibition: Benzimidazole derivatives have been developed as inhibitors of the c-Myc/Max protein-protein interaction, leading to downregulation of the c-Myc oncoprotein. nih.gov

PI3K Inhibition: The compound GDC-0941, a thieno[3,2-d]pyrimidine (B1254671) derivative containing a piperazine moiety, is a potent inhibitor of class I PI3 kinase. nih.gov

IRAK4 Inhibition: N-(1H-pyrazol-4-yl)carboxamides have been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases. nih.gov

Multi-Kinase Inhibition: Hybrids of benzimidazole and benzylidenebenzohydrazide have been synthesized and shown to inhibit multiple tyrosine kinases, including EGFR, Her2, and VEGFR2. mdpi.com

Other Enzymes:

Cytochrome P450 (CYP) Inhibition: A common liability for imidazole-containing compounds is the inhibition of CYP enzymes. Research on 4-[(1H-imidazol-4-yl)methyl]piperidine-based H3 antagonists has focused on structural modifications to reduce inhibition of CYP2D6 and CYP3A4. nih.gov

Human 8-Oxoguanine DNA Glycosylase-1 (OGG1): A benzimidazolone-piperidine compound, TH5487, was identified as a potent inhibitor of OGG1, an enzyme involved in DNA repair. nih.govnist.gov This inhibition has been shown to suppress cancer cell growth and inflammation. nih.govnist.gov

Table 2: Enzyme Inhibition Profile of Related Compounds

| Compound Class | Enzyme Target | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 1-Benzylpiperidine Derivatives | Acetylcholinesterase (AChE) | Moderate Inhibition | - | nih.gov |

| Benzimidazole Derivatives | c-Myc/Max | Disrupts Interaction | A5: 4.08 µM (A549 cells) | nih.gov |

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, etc. | Multi-Kinase Inhibition | 7.82 to 21.48 μM (cancer cell lines) | mdpi.com |

| 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) | OGG1 | Potent Inhibition | 0.342 µM | nih.gov |

Cellular Assays for Pharmacological Activity and Signaling Pathway Modulation

Cell-based assays are crucial for understanding the functional consequences of molecular interactions.

While specific reporter gene assay data for this compound is not available, studies on related compounds provide insight into their effects on cellular signaling. For example, benzimidazole derivatives designed to inhibit c-Myc were evaluated using CCK-8 cytotoxicity assays in A549 and NCI-H1299 lung cancer cell lines. nih.gov These studies confirmed that the compounds' anticancer activity stems from disrupting the c-Myc/Max interaction, leading to apoptosis. nih.gov Further cellular analysis of N-(piperidine-4-yl)benzamide derivatives in HepG2 cells showed they induce cell cycle arrest through a p53/p21-dependent pathway, as demonstrated by Western blot analysis of key cell cycle proteins. nih.gov

Intracellular Second Messenger Modulation

Detailed studies specifically elucidating the modulation of intracellular second messengers by this compound are not extensively available in publicly accessible scientific literature. However, the broader class of piperidine-containing compounds is known to interact with a variety of cell surface receptors, which upon activation, trigger cascades involving second messengers such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and calcium ions (Ca2+). For instance, derivatives of 4-benzylpiperidine (B145979) have been shown to act as monoamine releasing agents, a process intrinsically linked to the modulation of second messenger systems downstream of monoamine receptors. Further research is required to determine the specific second messenger pathways affected by this compound.

Target Engagement Studies in Cell Lines

Specific target engagement studies for this compound in various cell lines have not been detailed in the available research. Target engagement assays are crucial for confirming that a compound interacts with its intended molecular target within a cellular context. Methodologies such as cellular thermal shift assays (CETSA), fluorescence resonance energy transfer (FRET), and bioluminescence resonance energy transfer (BRET) are often employed. While studies on related piperidine derivatives have demonstrated engagement with targets like carbonic anhydrases and various G-protein coupled receptors nih.gov, dedicated studies are needed to identify and quantify the specific cellular targets of this compound.

Target Deconvolution and Proteomic Profiling

Comprehensive target deconvolution and proteomic profiling studies for this compound are not currently published. These unbiased approaches are vital for identifying the full spectrum of molecular targets and understanding the off-target effects of a compound. Techniques such as affinity chromatography-mass spectrometry, activity-based protein profiling (ABPP), and quantitative proteomics can reveal the direct and indirect protein interactions of a small molecule within the proteome. Such studies would be invaluable in elucidating the mechanism of action of this compound and predicting its potential therapeutic and adverse effects.

In Vitro and Ex Vivo Organ/Tissue Preparations for Functional Studies

Functional studies using in vitro and ex vivo organ and tissue preparations are essential for understanding the physiological effects of a compound in a more complex biological environment than cell culture. While specific data for this compound is not available, research on analogous compounds provides a framework for potential investigations. For example, a related compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, has been investigated for its effects in rat models, suggesting the utility of such preparations nih.gov. Additionally, studies on 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine have utilized biodistribution data from rat organs to model human dosimetry nih.govwesternsydney.edu.au. Future research could employ isolated organ bath preparations (e.g., aorta, ileum, or trachea) to assess the contractile or relaxant effects of this compound, or use tissue slices to study its metabolic fate and impact on tissue-specific functions.

Preclinical In Vivo Models for Mechanistic Investigation (Focus on understanding biological processes)

The use of preclinical in vivo models is fundamental to investigating the integrated physiological and pharmacological effects of a compound. A study on a structurally similar compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, demonstrated its potential in a 6-hydroxydopamine-lesioned rat model of Parkinson's disease, highlighting the utility of such models for exploring the neuroprotective or symptomatic effects of this class of compounds. nih.gov The selection of an appropriate animal model is contingent on the hypothesized mechanism of action and therapeutic target of this compound.

The identification and validation of biomarkers in preclinical models are critical for translational research, providing measurable indicators of drug efficacy and target engagement that can potentially be used in clinical trials. nih.govunimi.itnih.govharvard.edu For this compound, specific biomarkers have not yet been identified. The process would involve analyzing tissues and biofluids from in vivo studies to find molecular (e.g., changes in protein or gene expression) or physiological (e.g., changes in blood pressure or behavior) markers that correlate with the compound's administration and desired effect. The validation of these biomarkers is a rigorous process that ensures their reliability and relevance to the compound's mechanism of action.

Structure Activity Relationship Sar Studies of 4 4 Benzylimidazol 1 Yl Piperidine Analogues

The structure-activity relationship (SAR) of 4-(4-benzylimidazol-1-yl)piperidine analogues is a critical area of investigation for optimizing the therapeutic potential of this chemical scaffold. By systematically modifying the three main components of the molecule—the imidazole (B134444) ring, the piperidine (B6355638) ring, and the benzyl (B1604629) moiety—researchers can elucidate the key structural features required for desired biological activity.

Advanced Analytical Methodologies for Research on 4 4 Benzylimidazol 1 Yl Piperidine

Advanced Spectroscopic Techniques for Ligand-Target Interaction Characterization

Fluorescence Spectroscopy for Binding Events

Fluorescence spectroscopy is a highly sensitive analytical technique employed to investigate the binding interactions between a fluorescent molecule (fluorophore) and a non-fluorescent molecule (quencher). In the context of 4-(4-benzylimidazol-1-yl)piperidine research, this method is invaluable for studying its binding to biological macromolecules such as proteins and nucleic acids. The intrinsic fluorescence of aromatic amino acids like tryptophan and tyrosine in proteins can be utilized as a natural probe. nih.gov When this compound binds to a protein, it can cause a change in the fluorescence emission of these residues, a phenomenon known as fluorescence quenching.

The mechanism of quenching can be either dynamic (collisional) or static (formation of a ground-state complex). By analyzing the fluorescence quenching data at different temperatures, the nature of the binding can be elucidated. The Stern-Volmer equation is used to determine the quenching constant, which provides a measure of the efficiency of quenching. Furthermore, the binding constant (Ka) and the number of binding sites (n) can be calculated from the fluorescence data using the modified Stern-Volmer equation. This information is critical for understanding the affinity and stoichiometry of the interaction between this compound and its biological target. nih.gov

Thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can also be determined from the temperature dependence of the binding constant. These parameters provide insights into the primary forces driving the binding event, which can be hydrophobic interactions, hydrogen bonds, or van der Waals forces.

Table 1: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with Human Serum Albumin (HSA)

| Parameter | Value at 298 K | Value at 310 K |

| Stern-Volmer Quenching Constant (Ksv) | 1.2 x 10^5 L/mol | 0.9 x 10^5 L/mol |

| Binding Constant (Ka) | 2.5 x 10^5 L/mol | 1.8 x 10^5 L/mol |

| Number of Binding Sites (n) | ~1 | ~1 |

| Enthalpy Change (ΔH) | -25.7 kJ/mol | |

| Entropy Change (ΔS) | 15.3 J/mol·K | |

| Gibbs Free Energy Change (ΔG) | -30.3 kJ/mol |

This table is for illustrative purposes and the data are not from actual experimental results.

Chromatographic Methods for Complex Mixture Analysis in Research

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound within complex mixtures. ijrpc.com These mixtures can arise from various stages of research and development, including synthesis reaction monitoring, purity assessment of the final compound, and analysis of biological samples in metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.com A typical HPLC system consists of a high-pressure pump, an injector, a column (the stationary phase), and a detector. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For this compound, a reversed-phase HPLC method using a C18 column is often suitable. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the imidazole (B134444) and benzyl (B1604629) moieties of the compound absorb UV light. For more complex matrices, a mass spectrometer can be coupled with the HPLC system (LC-MS) to provide highly sensitive and specific detection. ijrpc.com

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility, it can be derivatized to increase its volatility and thermal stability for GC analysis. The sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (the mobile phase). The choice of column and temperature programming is critical for achieving good separation. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection. For unambiguous identification, GC can be coupled with mass spectrometry (GC-MS). nih.gov

Table 2: Typical Chromatographic Conditions for the Analysis of Piperidine-Containing Compounds

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution) | Helium (Carrier Gas) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV (e.g., 254 nm) or Mass Spectrometer | Flame Ionization Detector (FID) or Mass Spectrometer |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., 100 °C to 280 °C) |

This table provides a general guide and specific conditions would need to be optimized for this compound.

Microfluidic Assays for High-Throughput Screening and Mechanistic Studies

Microfluidics has emerged as a transformative technology in drug discovery and chemical biology, enabling the miniaturization and automation of assays for high-throughput screening (HTS) and detailed mechanistic studies. nih.govmdpi.com This technology involves the manipulation of small volumes of fluids (microliters to nanoliters) in channels with dimensions of tens to hundreds of micrometers. mdpi.comresearchgate.net For research involving this compound, microfluidic assays offer several advantages, including reduced reagent consumption, faster analysis times, and the ability to perform a large number of experiments in parallel. nih.gov

High-Throughput Screening (HTS): Microfluidic platforms can be designed to screen large libraries of compounds, or a single compound like this compound against a panel of biological targets (e.g., enzymes, receptors, or cells). nih.gov Droplet-based microfluidics is a powerful approach where individual assays are encapsulated in discrete aqueous droplets suspended in an immiscible oil phase. mdpi.com Each droplet can be considered a miniaturized test tube, allowing for millions of individual experiments to be performed in a short period. The effect of this compound on a specific biological process, such as enzyme inhibition or cell viability, can be measured using fluorescent or colorimetric readouts.

Mechanistic Studies: The precise control over fluid flow and mixing in microfluidic devices allows for detailed mechanistic studies of biochemical reactions. mdpi.comresearchgate.net For instance, the kinetics of enzyme inhibition by this compound can be investigated by rapidly mixing the enzyme, substrate, and inhibitor in a microfluidic channel and monitoring the reaction progress along the channel. The laminar flow characteristics of microfluidics can also be exploited to generate stable concentration gradients of this compound, which can be used to study dose-dependent cellular responses. nih.gov

Table 3: Comparison of Microfluidic Approaches for High-Throughput Screening

| Feature | Droplet-Based Microfluidics | Continuous-Flow Microfluidics |

| Principle | Discrete, isolated droplets in an immiscible carrier fluid | Continuous streams of reagents in microchannels |

| Throughput | Very high (10^3 - 10^6 assays/s) | Moderate to high |

| Reagent Consumption | Extremely low (pL to nL per assay) | Low (µL to nL per assay) |

| Cross-Contamination | Minimal due to droplet isolation | Potential for cross-contamination |

| Applications | Single-cell analysis, enzyme kinetics, compound screening | Gradient generation, cell culture, synthesis optimization |

Future Research Directions and Emerging Perspectives for 4 4 Benzylimidazol 1 Yl Piperidine

Development of Next-Generation Analogues with Enhanced Selectivity and Potency

The future development of compounds based on the 4-(4-benzylimidazol-1-yl)piperidine scaffold will focus on the synthesis of next-generation analogues with superior potency and target selectivity. Medicinal chemists frequently utilize motifs like the N-benzyl piperidine (B6355638) due to their structural flexibility and three-dimensional nature, which can be fine-tuned to optimize efficacy and physicochemical properties. nih.gov The core structure, comprising a piperidine ring linked to a benzyl-substituted imidazole (B134444), offers multiple points for chemical modification to explore structure-activity relationships (SAR).

Key strategies will involve:

Piperidine Ring Modification : Alterations to the piperidine ring are a common strategy in drug discovery. chemrevlett.com Research into related piperidine derivatives has shown that substitutions on the ring can significantly influence biological activity. nih.gov For instance, studies on piperidine carboxamides identified them as novel inhibitors of anaplastic lymphoma kinase (ALK), where SAR studies led to molecules with improved potency and selectivity. nih.gov

Imidazole and Benzyl (B1604629) Group Substitution : The electronic and steric properties of the benzyl and imidazole moieties can be systematically varied. Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring of the benzyl group can modulate target binding affinity and selectivity. The N-benzyl piperidine motif is known to provide crucial cation-π interactions with target proteins, a feature that can be optimized through such substitutions. nih.gov

Linker Modification : The direct linkage between the piperidine nitrogen and the imidazole ring is another site for optimization. While the current structure features a direct N-N bond, introducing short linkers or altering the connection point on the imidazole ring could lead to novel analogues with different spatial arrangements and improved target engagement.

Iterative medicinal chemistry efforts, combining parallel synthesis with high-throughput screening, will be essential to systematically explore the chemical space around this scaffold. nih.gov This approach has been successful in identifying potent and selective inhibitors from other compound classes, such as the discovery of ML352, a choline (B1196258) transporter inhibitor, from a library of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov

Table 1: Potential Modification Strategies for this compound Analogues

| Molecular Scaffold | Modification Site | Potential Substituents/Changes | Desired Outcome |

|---|---|---|---|

| Piperidine Ring | Ring atoms or substituents | Introduction of chiral centers, functional groups (e.g., hydroxyl, carboxyl) | Enhanced target binding, improved pharmacokinetic properties |

| Benzyl Group | Phenyl ring | Electron-withdrawing or -donating groups (e.g., -F, -Cl, -CH3, -OCH3) | Increased potency, modulation of selectivity, improved metabolic stability |

| Imidazole Ring | Carbon or nitrogen atoms | Substitution with small alkyl groups, bioisosteric replacement | Altered electronic properties, improved target engagement |

| Linker | N/A (Direct bond) | Introduction of flexible or rigid linkers (e.g., -CH2-, -C(O)-) | Optimization of spatial orientation for target binding |

Integration with Omics Technologies for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound and its future analogues, integration with "omics" technologies is indispensable. These high-throughput methods allow for the simultaneous analysis of large sets of biological molecules, providing a comprehensive view of a compound's impact on cellular networks. nih.govfrontiersin.org This systems-level approach moves beyond single-target interactions to reveal the broader physiological and pathological consequences of drug action. mdpi.com

The main omics technologies applicable include:

Genomics and Transcriptomics : These technologies analyze the entire set of genes (genome) or RNA transcripts (transcriptome). By treating cells or model organisms with the compound, researchers can identify changes in gene expression patterns. This can reveal the signaling pathways modulated by the compound and help identify potential biomarkers or off-target effects. nih.gov Next-generation sequencing (NGS) has become a popular tool for these analyses due to its speed and relatively low cost. nih.gov

Proteomics : Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Using techniques like mass spectrometry, proteomics can identify the direct protein targets of a compound and downstream changes in protein networks. frontiersin.org This is crucial for validating the intended mechanism of action and uncovering unexpected biological activities.

Metabolomics : This field focuses on the comprehensive analysis of small-molecule metabolites (<1500 Da) within a biological system. mdpi.com Metabolomics provides a direct snapshot of the physiological state of a cell and can reveal how a compound alters metabolic pathways, offering insights into its functional effects and potential toxicities. mdpi.com

Integrating data from these different omics layers can build a comprehensive causal relationship between the molecular signature of this compound and its observed biological effects, guiding further drug development and identifying patient populations that may benefit most. frontiersin.org

Table 2: Application of Omics Technologies to this compound Research

| Omics Technology | Biological Molecules Analyzed | Key Questions Addressed |

|---|---|---|

| Genomics | DNA | Identification of genetic variants that influence drug response. |

| Transcriptomics | RNA | How does the compound alter gene expression? Which pathways are up- or down-regulated? |

| Proteomics | Proteins | What are the direct protein targets? How does the compound affect protein expression and post-translational modifications? |

| Metabolomics | Metabolites | How does the compound alter cellular metabolism? What are the functional consequences of target engagement? |

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one drug, one target" paradigm is increasingly being complemented by polypharmacology, the concept that drugs acting on multiple targets can offer superior efficacy, especially for complex diseases like cancer or neurodegenerative disorders. nih.govnih.gov A single molecule designed to modulate several key pathways can be more effective and may circumvent the development of drug resistance. researchgate.net The this compound scaffold is a promising starting point for designing such multi-target-directed ligands (MTDLs). nih.gov

Future research can explore this by:

Rational Design of MTDLs : MTDLs can be created by combining two or more pharmacophores (molecular fragments responsible for biological activity) into a single molecule. nih.gov Starting with the this compound core, medicinal chemists can incorporate additional pharmacophoric elements known to interact with other relevant targets. This strategy aims to create a more predictable pharmacokinetic profile and may reduce drug-drug interactions compared to administering multiple separate drugs. nih.gov

Screening for Multi-Target Activity : Analogues of this compound can be screened against panels of related targets (e.g., a family of kinases or G-protein coupled receptors) to identify compounds with a desired multi-target profile. This approach recognizes that molecular promiscuity, when controlled and directed, can be a therapeutic benefit rather than a liability. researchgate.netwiley.com

Computational Modeling : In silico tools can help predict the potential targets of a given compound and guide the design of new MTDLs. nih.gov By modeling the interactions of the this compound scaffold with various protein targets, researchers can prioritize synthetic efforts towards analogues with the highest probability of desired polypharmacological effects.

This multi-target approach represents a shift towards a more holistic strategy in drug discovery, aiming to address the complexity of diseases that involve multiple dysfunctional pathways. researchgate.net

Table 3: Strategies for Multi-Target Drug Design

| Strategy | Description | Application to this compound |

|---|---|---|

| Pharmacophore Hybridization | Combining distinct pharmacophores into a single molecule. nih.gov | Fusing the core scaffold with another known ligand for a second target. |

| Scaffold Hopping | Replacing the central scaffold while retaining key binding interactions. | Designing new core structures that mimic the binding mode of the original compound at multiple targets. |

| Privileged Structures | Using scaffolds known to bind to multiple targets. | The piperidine motif itself is a privileged structure found in many drugs, suggesting inherent potential for multi-target activity. nih.govchemrevlett.com |

| Broad-Spectrum Screening | Testing compounds against large panels of biological targets. | Systematically screening analogues to uncover and optimize multi-target profiles. wiley.com |

Application in Chemical Biology and Probe Development

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into chemical probes—small molecules used as tools to study biological systems. nih.govscispace.com High-quality chemical probes are essential for identifying and validating new drug targets and for dissecting complex cellular pathways. nih.govchemicalprobes.org

The development of a chemical probe from this scaffold would involve:

Synthesis of Functionalized Analogues : To be used as a probe, the core molecule must be modified to include a reactive or reporter group. This could be an affinity tag (like biotin) for pull-down experiments to identify binding partners, or a fluorescent dye for visualizing the compound's location within a cell.

Target Identification and Validation : A key use of chemical probes is to identify the specific biological targets of a bioactive compound. nih.gov An analogue of this compound equipped with a photo-affinity label could be used to covalently link to its target protein(s) upon UV irradiation, allowing for their subsequent isolation and identification by mass spectrometry.

Pathway Interrogation : Once a target is known, a potent and selective probe can be used to study the function of that target in living cells or organisms. rsc.org By acutely inhibiting or activating a target protein with the probe, researchers can observe the downstream consequences and better understand the protein's role in health and disease.

For a derivative of this compound to be considered a high-quality chemical probe, it must demonstrate high potency, selectivity for its intended target(s) over other proteins, and proven activity in a cellular context. chemicalprobes.org The development of such tools from this scaffold would significantly contribute to fundamental biology and the early stages of drug discovery. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(4-Benzylimidazol-1-yl)piperidine, and how can purity be verified?

Methodological Answer: Synthesis typically involves coupling benzylimidazole with piperidine derivatives under nucleophilic substitution or transition metal-catalyzed conditions. For example, hydrazinyl intermediates (e.g., 1-Benzyl-4-hydrazinylpiperidine) can serve as precursors for further functionalization . Purity verification requires:

- Chromatography : HPLC or GC (≥98% purity thresholds) .

- Spectroscopy : UV/Vis (λmax at 249 nm and 296 nm) for structural confirmation .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 266.4 for C₁₈H₂₂N₂) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Decontamination : Wash exposed skin with soap/water; flush eyes with water for 15 minutes .

- Storage : Keep at -20°C in airtight containers to ensure ≥5-year stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- UV/Vis Spectroscopy : Detects π→π* and n→π* transitions (e.g., λmax at 249 nm and 296 nm) .

- NMR : ¹H/¹³C NMR to confirm benzyl and imidazole substituents (e.g., aromatic protons at δ 7.2–7.4 ppm) .

- GC-MS : Validates molecular weight (266.4 g/mol) and identifies impurities (e.g., opioid synthesis byproducts) .

Advanced Research Questions

Q. How can reaction yields for derivatives of this compound be systematically optimized?

Methodological Answer:

- Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .

- Computational Modeling : Use software (e.g., Gaussian, Schrödinger) to simulate transition states and predict reaction pathways .

- Case Study : Hydrazine-mediated cyclization achieves >75% yield when using ethanol at 80°C .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Control variables (cell lines, incubation time) to minimize variability .

- Impurity Analysis : Use HPLC to detect trace opioids (e.g., fentanyl derivatives) that may confound results .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency .

Q. How do structural modifications influence the pharmacological profile of this compound?

Methodological Answer:

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Retrosynthesis Algorithms : Tools like AiZynthFinder propose viable routes using Reaxys/Pistachio databases .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- MD Simulations : Model solvation effects and transition states for SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.